molecular formula C9H4F3N3 B14018288 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B14018288
M. Wt: 211.14 g/mol
InChI Key: DMQXZDIDNFNOPZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form a precursor, which is then cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it may bind to specific kinases or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-6-5(3-13)4-14-8(6)15-7/h1-2,4H,(H,14,15)

InChI Key

DMQXZDIDNFNOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)C(F)(F)F

Origin of Product

United States

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